2-Phenylpropanehydrazide
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Overview
Description
2-Phenylpropanehydrazide is an organic compound with the molecular formula C9H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpropanehydrazide typically involves the reaction of methyl 2-phenylpropanoate with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures (around 80°C) for approximately 2 hours. The mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpropanehydrazide undergoes various chemical reactions, including:
Cyclization: When treated with aromatic acids, it cyclizes to form 2-aryl-5-(1-phenylethyl)-1,3,4-oxadiazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophilic aromatic compounds.
Common Reagents and Conditions:
Cyclization: Aromatic acids are commonly used as reagents, with the reaction typically carried out under reflux conditions.
Substitution: Electrophilic aromatic compounds and suitable solvents like ethanol or methanol are used.
Major Products Formed:
Cyclization: The major products are 2-aryl-5-(1-phenylethyl)-1,3,4-oxadiazole derivatives.
Substitution: The products depend on the specific electrophilic aromatic compound used in the reaction.
Scientific Research Applications
2-Phenylpropanehydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylpropanehydrazide and its derivatives involves interactions with various molecular targets:
Molecular Targets: The compound can interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial effects.
Pathways Involved: The exact pathways depend on the specific derivative and its target.
Comparison with Similar Compounds
2-Phenylpropanehydrazide can be compared with other similar compounds, such as:
2-Phenylpropanoic Acid: A precursor in the synthesis of this compound, known for its preservative properties.
Oxadiazoles: Compounds derived from this compound, known for their antimicrobial, antitumor, and antiretroviral activities.
Uniqueness: this compound is unique due to its ability to form various biologically active derivatives, particularly oxadiazoles, which have shown significant antimicrobial potential .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-phenylpropanehydrazide |
InChI |
InChI=1S/C9H12N2O/c1-7(9(12)11-10)8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12) |
InChI Key |
AJFUTCZBTOLZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NN |
Origin of Product |
United States |
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